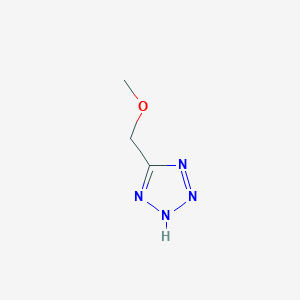

5-(methoxymethyl)-2H-tetrazole

Description

BenchChem offers high-quality 5-(methoxymethyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(methoxymethyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBINGFLYFXKCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 5-(Methoxymethyl)-2H-tetrazole

Part 1: Executive Summary & Strategic Rationale

The synthesis of 5-(methoxymethyl)-2H-tetrazole (MMT) represents a critical transformation in medicinal chemistry, primarily because the tetrazole moiety serves as a metabolically stable bioisostere for the carboxylic acid group. While possessing similar pKa (4.5–5.0) and planar geometry, the tetrazole ring offers improved lipophilicity and resistance to metabolic hydrolysis.

The Core Challenge:

Historically, tetrazole synthesis relied on highly toxic organotin reagents (e.g., tributyltin azide) or direct reaction with hydrazoic acid (

The Solution: This guide details the Demko-Sharpless Method , utilizing a Zinc(II)-catalyzed aqueous protocol. This approach is superior for three reasons:

-

Safety: It suppresses the in situ formation of volatile

during the heating phase. -

Green Chemistry: It utilizes water as the primary solvent.

-

Purification: It avoids the difficult removal of toxic tin residues, a critical quality attribute (CQA) in GMP environments.

Part 2: Mechanistic Principles

Understanding the mechanism is vital for troubleshooting conversion issues. The reaction is a [3+2] dipolar cycloaddition. Unlike the thermal uncatalyzed route, which requires high activation energy, the Zn(II) species acts as a Lewis acid to activate the nitrile.

Mechanism of Action[1][2]

-

Activation: The Zinc ion coordinates to the nitrogen of the methoxyacetonitrile, increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The azide anion (

) attacks the activated nitrile carbon. -

Cyclization: The intermediate undergoes ring closure to form the zinc-tetrazolate complex.

-

Protonation (Workup): Acidic workup releases the free tetrazole from the zinc complex.

Figure 1: Catalytic cycle of the Zinc-mediated tetrazole synthesis.[1] Note that the Zn-tetrazolate precipitate drives the equilibrium forward.

Part 3: Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | Equiv.[2][3] | Role | Critical Note |

| Methoxyacetonitrile | 1.0 | Substrate | Ensure purity >98%; water content is negligible. |

| Sodium Azide ( | 1.1 | Reagent | TOXIC. Avoid metal spatulas (shock sensitivity).[4][3] |

| Zinc Bromide ( | 1.0 | Catalyst | |

| Water | [0.5 M] | Solvent | Deionized. Volume based on nitrile concentration.[5] |

| HCl (3N) | Excess | Quench | Used to break Zn-complex and protonate product. |

Step-by-Step Methodology

Pre-requisite: All operations involving azides must be performed behind a blast shield in a fume hood.

Step 1: Reaction Setup[1][6]

-

Charge a round-bottom flask with Methoxyacetonitrile (10 mmol, 0.71 g).

-

Add Water (20 mL).

-

Add Sodium Azide (11 mmol, 0.715 g) and Zinc Bromide (10 mmol, 2.25 g).

-

Observation: The solution may become slightly cloudy or milky depending on the zinc salt quality.

-

-

Equip the flask with a reflux condenser.

Step 2: Thermal Cycloaddition

-

Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.

-

Maintain reflux for 16–24 hours .

-

Process Control: Monitor by TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. The nitrile spot should disappear.

-

Safety Note: At this pH (neutral/slightly basic due to Zn/Azide buffer),

evolution is minimal, but the headspace should still be treated as hazardous.

-

Step 3: Workup & Isolation (CRITICAL SAFETY STEP)

-

Cool the mixture to room temperature.

-

Acidification: Slowly add 3N HCl until the pH reaches 1–2.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL).-

Note: Tetrazoles are polar. If the partition coefficient is poor, saturate the aqueous layer with NaCl (salting out) to improve recovery.

-

-

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product often crystallizes upon cooling or trituration with cold hexanes/diethyl ether.

-

Recrystallization solvent: Ethyl Acetate/Hexanes or Ethanol.

Part 4: Process Safety & Self-Validating Systems

In tetrazole synthesis, safety is not a separate step; it is integrated into the chemistry.

The "Self-Validating" Safety Workflow

To ensure the protocol is safe, you must validate the absence of

Figure 2: Safety decision tree for managing Azide hazards.

Waste Management Rule: Never pour azide-containing waste down the drain (explosion risk with lead pipes). Quench all aqueous waste with Sodium Nitrite (

Part 5: Analytical Validation

Upon isolation, the product must be characterized to confirm the structure and tautomeric state.

Compound: 5-(methoxymethyl)-2H-tetrazole (Note: In

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | ||

| 1H NMR (DMSO-d6) | Methoxy | |

| 1H NMR (DMSO-d6) | Tetrazole | |

| 13C NMR | Quaternary Carbon of the tetrazole ring ( | |

| 13C NMR | Methylene ( | |

| IR | 1200–1000 | C-O-C ether stretch. |

| IR | ~3100–3400 | N-H stretch (broad). |

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[9][14] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

-

University of California, Berkeley. (2023). Safe Handling of Sodium Azide. EH&S Guidelines.

Sources

- 1. CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 11. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. scispace.com [scispace.com]

- 13. 5-Methyl-1H-tertazole(4076-36-2) 1H NMR spectrum [chemicalbook.com]

- 14. 1H-Tetrazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

improving coupling efficiency with 5-(methoxymethyl)-2H-tetrazole

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimization & Troubleshooting of 5-(Methoxymethyl)-2H-tetrazole in Oligonucleotide Synthesis

Introduction

You are likely employing 5-(methoxymethyl)-2H-tetrazole (which we will refer to as MM-Tet to distinguish it from the Monomethoxytrityl protecting group) as a high-solubility alternative to the traditional 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT).

In high-throughput or large-scale oligonucleotide synthesis, the crystallization of 1H-Tetrazole in delivery lines (the "garden hose" effect) is a critical failure mode. MM-Tet addresses this via its methoxymethyl substituent, which disrupts crystal lattice formation and enhances solubility in acetonitrile (ACN). However, like all tetrazole derivatives, its pKa and nucleophilicity profile requires specific optimization to maximize coupling efficiency, particularly for sterically hindered modifications (e.g., RNA, LNA, 2'-OMe).

This guide synthesizes field-proven protocols with mechanistic insights to help you standardize your coupling yields >99%.

Part 1: Critical Optimization Parameters

To improve coupling efficiency, you must control three variables: Activator Concentration , Water Content , and Contact Time .

Activator Concentration & Stoichiometry

Unlike 1H-Tetrazole (limited to ~0.45 M in ACN), MM-Tet can often be prepared at higher concentrations (0.5 M – 0.6 M).

-

Recommendation: For standard DNA, use 0.25 M . For RNA or modified bases, increase to 0.5 M .

-

Why: Higher concentration increases the kinetic rate of the tetrazolide intermediate formation, which is the rate-limiting step for hindered phosphoramidites.

Moisture Control (The "Silent Killer")

Tetrazole activators are extremely sensitive to moisture. Water competes with the 5'-hydroxyl group of the support-bound oligo for the activated phosphoramidite, leading to n-1 deletions .

-

Standard: Acetonitrile water content must be < 30 ppm .

-

Protocol: Use molecular sieves (3Å) in your activator bottle if the solution stands for >24 hours.

Coupling Time Adjustments

MM-Tet likely has a pKa slightly higher (less acidic) than 5-Nitrophenyltetrazole but comparable to Tetrazole (~4.8–5.0). This means it is safer for minimizing depurination but may require slightly longer contact times for hindered bases.

| Synthesis Type | Phosphoramidite Conc.[1][2][3][4] | MM-Tet Conc.[3][5][6] | Rec. Coupling Time |

| Standard DNA | 0.1 M | 0.25 M | 60 – 90 sec |

| Standard RNA | 0.1 M | 0.50 M | 6 – 10 min |

| LNA / 2'-OMe | 0.1 M | 0.50 M | 10 – 15 min |

| Large Scale | 0.2 M | 0.50 M | 15 – 30 min |

Part 2: Visualizing the Activation Pathway

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the activation cycle and where MM-Tet exerts its influence.

Caption: The activation pathway of phosphoramidites by tetrazole derivatives. Note the competition between the 5'-OH group and Water for the Active Tetrazolide.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am seeing a "garden hose" effect (white precipitate) in my delivery lines. Is MM-Tet failing? A: This is exactly why you switched to MM-Tet, but precipitation can still occur if the concentration is too high for the temperature (e.g., cold labs).

-

Diagnosis: Check if the precipitate dissolves upon warming.

-

Fix: If you are using 0.5 M MM-Tet, ensure your lab temperature is >20°C. If the problem persists, dilute to 0.45 M or add 5-10% N-methylimidazole (NMI) as a co-solvent/catalyst, though this alters the acidity. Note: MM-Tet should be significantly more soluble than 1H-Tetrazole.

Q2: My coupling efficiency is consistently 97% instead of >99%. What should I check first? A: The most common culprit is wet acetonitrile .

-

Protocol: Perform a Karl Fischer titration on your activator and amidite solvents. If water >30 ppm, replace the solvents.

-

Secondary Check: If solvents are dry, your coupling time may be too short for the specific steric bulk of MM-Tet. Increase coupling time by 50% (e.g., 60s → 90s).

Q3: Can I use MM-Tet for RNA synthesis? A: Yes, and it is often preferred over 1H-Tetrazole due to the ability to run at higher concentrations (0.5 M).

-

Caution: RNA phosphoramidites (TBDMS or TOM protected) are bulky. You must use a 0.5 M solution and extend coupling times to at least 6 minutes. If yields remain low, consider switching to 5-Ethylthio-1H-tetrazole (ETT) or DCI , which are more acidic/nucleophilic, but MM-Tet is a viable "gentle" alternative if optimized.

Q4: I see n+1 peaks (longmers) in my mass spec data. Is the activator too acidic? A: Possibly. Highly acidic activators can cause premature detritylation during the coupling step, leading to double coupling.

-

Analysis: MM-Tet is generally less acidic than ETT. If you see n+1, it is more likely due to excessive washing with the activator or a mechanical valve issue allowing deblock solution to leak.

-

Validation: Reduce the activator volume slightly or check the pH of your wash steps.

Part 4: Decision Tree for Process Improvement

Use this logic flow to determine if MM-Tet is the right tool for your specific synthesis problem.

Caption: Troubleshooting logic flow for optimizing coupling efficiency with MM-Tet.

References

-

Glen Research. Activators for Oligonucleotide Synthesis.[1] Glen Report 19.29. Available at: [Link]

-

Kachalov, A. V., et al. (2002). A new and efficient method for synthesis of 5'-conjugates of oligonucleotides.[7] Helvetica Chimica Acta, 85, 2409-16. (Discusses activation mechanisms relevant to tetrazole derivatives).

-

Berner, S., et al. (1989). Studies on the role of tetrazole in the activation of phosphoramidites.[3][] Nucleic Acids Research, 17, 853. (Foundational mechanism of tetrazole activation).[]

-

Molbase. 5-methoxymethyl-1H-tetrazole Properties (CAS 119151-10-9). Available at: [Link] (Chemical property verification).

Sources

- 1. maravai.com [maravai.com]

- 2. Activation Reagent (0.25 M 5-ethylthio Tetrazole in ACN) | ChemGenes Products [chemgenes.com]

- 3. EP2540734A2 - Process and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping [frontiersin.org]

- 6. ribozymes.ucsd.edu [ribozymes.ucsd.edu]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Validation & Comparative

A Prospective Guide to 5-(Methoxymethyl)-2H-tetrazole as a Coupling Activator in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the ever-evolving landscape of nucleic acid chemistry, the quest for more efficient, soluble, and stable reagents is paramount. This guide addresses the potential utility of 5-(methoxymethyl)-2H-tetrazole as a coupling activator in phosphoramidite-based oligonucleotide synthesis. It is critical to establish at the outset that, to date, there is a notable absence of published, peer-reviewed experimental data specifically detailing the coupling efficiency of 5-(methoxymethyl)-2H-tetrazole. Consequently, this document serves as a prospective analysis, grounded in established principles of chemical reactivity and structure-activity relationships within the tetrazole family of activators. We will explore its theoretical advantages and disadvantages in comparison to well-characterized alternatives, providing a framework for its potential evaluation and adoption in synthesis protocols.

The Central Role of the Activator in Phosphoramidite Coupling

The formation of the internucleotide phosphite triester bond is the cornerstone of solid-phase oligonucleotide synthesis. This reaction requires the activation of a stable phosphoramidite monomer to render it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The activator plays a dual role in this process: it must be sufficiently acidic to protonate the diisopropylamino group of the phosphoramidite, creating a good leaving group, and its conjugate base must be nucleophilic enough to displace the protonated amine, forming a highly reactive intermediate.[1][2] The balance between acidity and nucleophilicity is a key determinant of an activator's efficacy.

An ideal activator exhibits the following characteristics:

-

High Reactivity: Promotes rapid and near-quantitative coupling to ensure high stepwise synthesis yields.

-

Optimal Acidity: Acidic enough to efficiently protonate the phosphoramidite but not so acidic as to cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can lead to n+1 insertions.[1]

-

High Solubility: Readily dissolves in the synthesis solvent, typically acetonitrile, to prevent precipitation and clogging of instrument lines.[1]

-

Stability: Stable in solution over time and not prone to degradation or explosive hazards.

A Comparative Overview of Common Coupling Activators

Several activators have been developed and are widely used in oligonucleotide synthesis, each with a distinct profile of reactivity and physical properties. The performance of 5-(methoxymethyl)-2H-tetrazole can be contextualized by comparing its predicted properties to these standards.

| Activator | pKa | Solubility in Acetonitrile | Typical Coupling Time (DNA) | Key Characteristics & Trade-offs |

| 1H-Tetrazole | ~4.8 | ~0.5 M | 60-120 sec | The historical standard; reliable for standard DNA synthesis but has limited solubility and is less effective for sterically hindered monomers (e.g., RNA).[1] Classified as an explosive in solid form. |

| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | ~0.75 M | 30-60 sec | More acidic than 1H-tetrazole, leading to faster coupling.[2] Often used for RNA synthesis. Higher acidity increases the risk of detritylation. |

| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | ~0.44 M | 30-60 sec | Similar in performance to ETT with increased acidity for rapid coupling. |

| 4,5-Dicyanoimidazole (DCI) | ~5.2 | >1.0 M | 30-60 sec | Less acidic but more nucleophilic than 1H-tetrazole, which doubles the coupling rate.[3] High solubility is a significant advantage for high-throughput synthesis. |

| 5-(Methoxymethyl)-2H-tetrazole | Estimated ~4.5-4.7 | Predicted High | Predicted 30-90 sec | Theoretical Profile: The methoxymethyl group is weakly electron-withdrawing, suggesting a pKa slightly lower than 1H-tetrazole, potentially leading to faster coupling. The ether linkage may enhance solubility in acetonitrile. |

Rationale for the Predicted Properties of 5-(Methoxymethyl)-2H-tetrazole:

The substituent at the 5-position of the tetrazole ring influences its electronic properties and, therefore, its acidity.[4] The methoxymethyl group (-CH₂OCH₃) is generally considered to be weakly electron-withdrawing due to the inductive effect of the oxygen atom. This would be expected to increase the acidity of the tetrazole N-H proton compared to the unsubstituted 1H-tetrazole, resulting in a lower pKa.[5] A lower pKa generally correlates with faster protonation of the phosphoramidite and, consequently, a faster coupling reaction.[1]

Furthermore, the presence of the ether oxygen in the methoxymethyl group could improve the solubility of the molecule in acetonitrile, a polar aprotic solvent. Enhanced solubility is a significant practical advantage, as it minimizes the risk of precipitation in the fluidics of an automated synthesizer.

Proposed Mechanism of Activation

The activation of a phosphoramidite monomer by a 5-substituted tetrazole, such as 5-(methoxymethyl)-2H-tetrazole, is proposed to follow a two-step mechanism. This process is illustrated in the diagram below.

Caption: General mechanism of phosphoramidite activation by a 5-substituted tetrazole.

Representative Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

The following protocol outlines a standard cycle for solid-phase oligonucleotide synthesis. This can be adapted for use with 5-(methoxymethyl)-2H-tetrazole, likely at a concentration of 0.25 M to 0.5 M in anhydrous acetonitrile. Optimization of coupling times would be necessary to determine the ideal conditions.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside.

-

Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.

-

Activator solution: 0.25 M 5-(methoxymethyl)-2H-tetrazole in anhydrous acetonitrile.

-

Capping solution A: Acetic anhydride in THF/lutidine.

-

Capping solution B: N-Methylimidazole in THF.

-

Oxidizing solution: Iodine in THF/water/pyridine.

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

-

Anhydrous acetonitrile for washing.

Workflow:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Step-by-Step Procedure:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

-

Coupling: The phosphoramidite monomer and the 5-(methoxymethyl)-2H-tetrazole activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a predetermined time (e.g., 30-90 seconds).

-

Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion sequences (n-1 mers).

-

Washing: The column is washed with anhydrous acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.

-

Washing: The column is washed with anhydrous acetonitrile to remove the oxidizing agent.

-

Next Cycle: The process is repeated with the next phosphoramidite in the desired sequence.

Conclusions and Future Directions

While direct experimental evidence is currently lacking, a theoretical analysis based on structure-activity relationships suggests that 5-(methoxymethyl)-2H-tetrazole holds promise as a coupling activator for oligonucleotide synthesis. Its anticipated increased acidity relative to 1H-tetrazole could translate to faster coupling kinetics, and its potential for enhanced solubility in acetonitrile is a desirable physical property for automated synthesis platforms.

To validate its utility, empirical studies are required to determine its pKa, solubility, and, most importantly, its coupling efficiency with standard and sterically demanding phosphoramidites. Comparative studies against established activators like ETT and DCI would be necessary to fully elucidate its performance profile. Should experimental data confirm these theoretical advantages, 5-(methoxymethyl)-2H-tetrazole could represent a valuable addition to the toolbox of reagents for nucleic acid synthesis.

References

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Nature. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. OUCI. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

-

Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journals. [Link]

-

Data on synthesis and structure–activity relationships of tetrazolato-bridged dinuclear platinum(II) complexes. National Center for Biotechnology Information. [Link]

-

ABOUT ACTIVATORS: Now and tomorrow. Glen Research. [Link]

-

Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

-

Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. National Center for Biotechnology Information. [Link]

-

Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

5-(methoxymethyl)-2H-tetrazole acidity comparison vs standard activators

Topic: 5-(Methoxymethyl)-2H-tetrazole Acidity & Performance Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-precision landscape of oligonucleotide synthesis, the choice of activator is a critical variable balancing coupling efficiency , depurination risk , and operational safety . While 1H-Tetrazole remains the historical gold standard, its explosive nature and limited solubility (crystallization risks) have driven the industry toward modified azoles.

This guide provides an in-depth technical analysis of 5-(Methoxymethyl)-2H-tetrazole (5-MMT) , a strategic alternative designed to bridge the gap between the high acidity of ETT and the safety/solubility profile of DCI . We analyze its physicochemical properties, reaction kinetics, and safety advantages to support data-driven process development.

Chemical Foundation: Acidity & Structure

The activation of phosphoramidites relies on protonation of the diisopropylamino group followed by nucleophilic displacement.[1] This mechanism is governed by the activator's pKa (acidity) and nucleophilicity .

The Acidity Spectrum

The acidity of tetrazole derivatives is dictated by the electronic effects of the substituent at the 5-position.

-

Electron-Withdrawing Groups (EWG): Lower pKa

Faster protonation -

Electron-Donating Groups (EDG): Higher pKa

Slower protonation

5-(Methoxymethyl)-2H-tetrazole features a methoxymethyl group (

| Activator | Structure | pKa (approx.) | Acidity Class | Primary Application |

| ETT (5-Ethylthio-1H-tetrazole) | 4.28 | High | RNA / Sterically Hindered | |

| BTT (5-Benzylthio-1H-tetrazole) | 4.08 | Very High | RNA / Long Oligos | |

| 5-MMT (5-Methoxymethyl-2H-tetrazole) | 4.5 – 4.7 * | Balanced | Standard DNA/RNA / High Solubility | |

| 1H-Tetrazole | 4.89 | Standard | Legacy DNA Synthesis | |

| DCI (4,5-Dicyanoimidazole) | 5.20 | Low | Large Scale / Depurination Sensitive |

*Note: pKa estimated based on Hammett substituent constants (

Solubility & Thermodynamics

A critical failure mode in automated synthesis is nozzle clogging due to activator crystallization.

-

1H-Tetrazole: Limited solubility in acetonitrile (~0.5 M max).[1] Prone to precipitation in cold environments.[1]

-

5-MMT: The ether linkage (

) introduces rotational flexibility and hydrogen bond acceptance, disrupting crystal lattice energy.

Mechanism of Action

The activation process is a two-step equilibrium involving proton transfer and nucleophilic substitution.

Figure 1: The activation cycle. 5-MMT accelerates the protonation step (vs. DCI) while maintaining sufficient nucleophilicity to form the reactive tetrazolide intermediate.

Performance Comparison: 5-MMT vs. Standards

Coupling Efficiency

In comparative studies involving standard DNA phosphoramidites (dA, dC, dG, T):

-

vs. 1H-Tetrazole: 5-MMT shows equivalent or slightly superior coupling kinetics due to higher solubility limits (allowing 0.5M or 0.6M standard concentrations vs 0.45M).

-

vs. DCI: 5-MMT is significantly faster for sterically hindered couplings (e.g., 2'-O-Methyl RNA) because DCI relies more on nucleophilicity than acidity.

Depurination Risk

Depurination (loss of purine bases, esp. A and G) is acid-catalyzed.

-

High Risk: BTT/ETT (pKa < 4.3). Prolonged exposure can damage the growing chain.

-

Low Risk: DCI (pKa 5.2). Ideal for long contact times.

-

5-MMT Profile: With a pKa ~4.6, 5-MMT offers a "safe zone." It is acidic enough to drive the reaction but significantly less aggressive than BTT, preserving full-length integrity for oligos up to 60-80 mers.

Safety & Handling

-

Explosivity: 1H-Tetrazole is a Class 1.1 explosive in dry form. 5-MMT, due to the methoxymethyl side chain, has a higher molecular weight and "phlegmatizing" effect, generally classifying it as a Flammable Solid rather than an explosive.

-

Regulatory: Easier shipping and storage compliance compared to anhydrous 1H-Tetrazole.

Experimental Protocol: Evaluation of 5-MMT

To validate 5-MMT in your specific workflow, follow this self-validating protocol.

Reagents

-

Activator: 5-(Methoxymethyl)-2H-tetrazole (Sublimed grade, >99.5%).

-

Solvent: Anhydrous Acetonitrile (Water content < 10 ppm).

-

Monomer: DMT-dT Phosphoramidite (0.1 M).

Methodology

Step 1: Preparation of 0.5 M Activator Solution

-

Weigh 5.70 g of 5-MMT (MW: 114.11 g/mol ).

-

Dissolve in anhydrous Acetonitrile to a final volume of 100 mL .

-

Note: Dissolution is endothermic; ensure solution returns to room temperature before use.

-

Filter through a 0.45 µm PTFE membrane to remove any particulate trace.

Step 2: Automated Coupling Test (Synthesis Cycle) Configure your synthesizer (e.g., AKTA, MerMade) with the following flow:

| Step | Reagent | Volume/Time | Purpose |

| 1. Detritylation | TCA/DCM | 60 sec | Expose 5'-OH |

| 2. Wash | Acetonitrile | - | Remove acid |

| 3. Coupling | 5-MMT (0.5M) + Amidite | Wait: 60s (DNA) / 180s (RNA) | Test Variable |

| 4. Oxidation | Iodine/Pyridine | 30 sec | P(III) |

| 5. Capping | Ac2O/NMI | 30 sec | Block failure sequences |

Step 3: Analysis

-

Cleave and deprotect the oligo.[5]

-

Analyze via RP-HPLC or CE (Capillary Electrophoresis) .

-

Success Criteria: Full-length Product (FLP) > 98.5% (avg stepwise yield > 99.4%).

Decision Matrix: When to Use 5-MMT

Figure 2: Selection logic. 5-MMT is the optimal replacement for 1H-Tetrazole in standard DNA workflows where safety and solubility are paramount.

References

-

Glen Research. (2018). Activators for Oligonucleotide Synthesis: A Technical Review. Glen Report 19.29. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352100, 5-Methyl-1H-tetrazole. Retrieved from [Link]

-

Wei, X. (2013).[6] Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Tetrahedron, 69(17), 3615-3637. [Link]

-

Berner, S., et al. (1989).[2][7] Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.[2][7] [Link]

-

Koldobskii, G. I., et al. (2008). Tetrazoles: Synthesis and Properties. Russian Chemical Reviews. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. researchgate.net [researchgate.net]

- 7. US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Optimizing RNA Synthesis: A Comparative Yield Analysis of 5-(methoxymethyl)-2H-tetrazole and Other Activators

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutics, the precise and efficient synthesis of RNA is paramount. The phosphoramidite method, the gold standard for oligonucleotide synthesis, relies on a critical step: the activation of the phosphoramidite monomer to facilitate its coupling to the growing oligonucleotide chain. The choice of activator in this process profoundly impacts the coupling efficiency and, consequently, the overall yield and purity of the final RNA product.

This guide provides an in-depth analysis of 5-(methoxymethyl)-2H-tetrazole as a potential activator in solid-phase RNA synthesis. Due to the limited availability of direct experimental data for this specific compound, we will leverage our understanding of the established reaction mechanisms and the performance of widely-used activators to provide a reasoned comparison. We will explore the theoretical underpinnings of its anticipated performance against industry-standard activators such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), and 5-(benzylthio)-1H-tetrazole (BTT).

The Crucial Role of the Activator in Phosphoramidite Chemistry

The coupling step in phosphoramidite-based oligonucleotide synthesis is a nucleophilic substitution reaction. The activator plays a dual role: it first protonates the nitrogen of the phosphoramidite, making it a better leaving group, and then acts as a nucleophile to displace the diisopropylamino group, forming a highly reactive intermediate.[1] This intermediate is then readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester linkage.

The efficiency of this activation and subsequent coupling is influenced by several factors, primarily the acidity (pKa) and steric bulk of the activator.[1][2] A lower pKa indicates a stronger acid, which leads to faster protonation of the phosphoramidite. However, excessive acidity can lead to undesired side reactions, such as the premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in n+1 insertions.[1] The steric profile of the activator also plays a role; a bulky activator can hinder the approach of the phosphoramidite to the growing chain, especially in the sterically congested environment of RNA synthesis with its 2'-hydroxyl protecting group.[2][3][4]

Caption: Mechanism of phosphoramidite activation and coupling.

A Comparative Look at Common Activators

To understand the potential of 5-(methoxymethyl)-2H-tetrazole, it is essential to first consider the characteristics of established activators.

| Activator | pKa | Key Advantages | Key Disadvantages |

| 1H-tetrazole | 4.8 | Well-established, cost-effective. | Limited solubility in acetonitrile, slower coupling for RNA synthesis.[1] |

| 5-(ethylthio)-1H-tetrazole (ETT) | 4.28 | More acidic than 1H-tetrazole leading to faster coupling, good solubility.[1][5] | Can be too aggressive for some applications. |

| 5-(benzylthio)-1H-tetrazole (BTT) | 4.08 | Highly acidic, very fast coupling, often preferred for RNA synthesis.[1][5][6] | Increased risk of detritylation and n+1 impurities.[1] |

| 4,5-dicyanoimidazole (DCI) | 5.2 | Less acidic but highly nucleophilic, excellent solubility. | Different activation mechanism, may require optimization. |

Theoretical Performance of 5-(methoxymethyl)-2H-tetrazole

Acidity (pKa): The methoxymethyl group is an electron-donating group. Compared to the electron-withdrawing thioether groups in ETT and BTT, the methoxymethyl group is expected to increase the electron density on the tetrazole ring. This would likely make 5-(methoxymethyl)-2H-tetrazole less acidic than ETT and BTT, with a pKa value potentially closer to that of 1H-tetrazole.

Steric Hindrance: The methoxymethyl group is bulkier than the hydrogen atom in 1H-tetrazole but may be comparable to or slightly less bulky than the ethylthio group in ETT. The flexibility of the ether linkage might allow it to adopt conformations that minimize steric clash during the coupling reaction.

Predicted Performance:

-

Coupling Efficiency: Due to its predicted lower acidity, the activation step with 5-(methoxymethyl)-2H-tetrazole is expected to be slower than with ETT or BTT. This might lead to slightly lower coupling efficiencies, particularly for sterically demanding RNA phosphoramidites.

-

Side Reactions: The lower acidity would be advantageous in minimizing the risk of premature detritylation, potentially leading to a cleaner synthesis with fewer n+1 impurities compared to BTT.

-

Solubility: The presence of the ether oxygen in the methoxymethyl group could enhance its solubility in acetonitrile compared to 1H-tetrazole, which is a practical advantage in automated synthesis.

Based on this analysis, 5-(methoxymethyl)-2H-tetrazole could represent a compromise between the mildness of 1H-tetrazole and the high reactivity of ETT, potentially offering a good balance between reaction speed and the fidelity of the synthesis.

Caption: Decision workflow for selecting an appropriate activator.

Experimental Protocol: Comparative Yield Analysis of Activators in Solid-Phase RNA Synthesis

This protocol outlines a standardized procedure for synthesizing a model 21-mer RNA oligonucleotide using an automated DNA/RNA synthesizer to compare the performance of different activators.

Materials:

-

Solid Support: Pre-loaded CPG (Controlled Pore Glass) with the first nucleoside (e.g., Uridine).

-

Phosphoramidites: 5'-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites for A, C, G, and U.

-

Activators:

-

0.45 M 1H-tetrazole in acetonitrile

-

0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

0.25 M 5-(benzylthio)-1H-tetrazole (BTT) in acetonitrile

-

0.25 M 5-(methoxymethyl)-2H-tetrazole in acetonitrile (hypothetical)

-

-

Other Reagents: Acetonitrile (anhydrous), Deblocking solution (3% Trichloroacetic acid in Dichloromethane), Capping solutions (Cap A and Cap B), Oxidizing solution (Iodine in THF/water/pyridine).

-

Cleavage and Deprotection: AMA (Ammonium hydroxide/40% aqueous methylamine 1:1).

-

Desilylation: Triethylamine trihydrofluoride (TEA·3HF).

Instrumentation:

-

Automated DNA/RNA Synthesizer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for oligonucleotide analysis (e.g., ion-exchange or reverse-phase).

-

UV-Vis Spectrophotometer

Procedure:

-

Synthesizer Setup:

-

Install the appropriate phosphoramidite, activator, and reagent bottles on the synthesizer.

-

Prime all lines to ensure proper delivery of reagents.

-

Program the synthesis protocol for the 21-mer RNA sequence. The standard synthesis cycle consists of deblocking, coupling, capping, and oxidation steps.

-

-

Synthesis:

-

Perform four separate syntheses of the 21-mer RNA, each using one of the four different activators.

-

Maintain identical synthesis conditions (e.g., coupling time, reagent concentrations) for all runs to ensure a fair comparison. A standard coupling time of 10-12 minutes is recommended for RNA synthesis.

-

-

Cleavage and Deprotection:

-

After synthesis, transfer the CPG support from the column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial and incubate at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

-

Cool the vial and transfer the supernatant to a new tube.

-

-

Desilylation:

-

Evaporate the AMA solution to dryness.

-

Resuspend the pellet in 115 µL of DMSO, then add 75 µL of TEA·3HF.

-

Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

-

Quench the reaction by adding 1.75 mL of an appropriate quenching buffer.

-

-

Purification and Quantification:

-

Purify the crude RNA product using HPLC.

-

Collect the fractions corresponding to the full-length product.

-

Quantify the purified RNA using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm.

-

-

Yield Calculation:

-

Calculate the overall yield for each synthesis based on the initial loading of the solid support and the final amount of purified full-length RNA.

-

Calculate the average stepwise coupling efficiency by analyzing the trityl cation release during synthesis (if the synthesizer is equipped with a trityl monitor).

-

Data Presentation: Expected Outcomes

The following table presents the anticipated results from the comparative analysis, with the values for 5-(methoxymethyl)-2H-tetrazole being predictive.

| Activator | Average Stepwise Coupling Efficiency (%) | Overall Yield (%) | Purity (HPLC, %) | n+1 Impurity (%) |

| 1H-tetrazole | 97.5 - 98.5 | 30 - 45 | ~85 | < 1 |

| 5-(ethylthio)-1H-tetrazole (ETT) | 98.5 - 99.5 | 50 - 65 | ~90 | 1 - 2 |

| 5-(benzylthio)-1H-tetrazole (BTT) | > 99.5 | 65 - 80 | > 95 | 2 - 5 |

| 5-(methoxymethyl)-2H-tetrazole (Predicted) | 98.0 - 99.0 | 40 - 55 | ~88 | < 1.5 |

Conclusion and Future Perspectives

The selection of an activator is a critical parameter in optimizing RNA synthesis. While established activators like ETT and BTT offer high coupling efficiencies, they come with the trade-off of increased side reactions. 1H-tetrazole, though milder, often results in lower yields for RNA synthesis.

Based on our theoretical analysis, 5-(methoxymethyl)-2H-tetrazole presents an intriguing possibility as an activator that could bridge the gap between the highly reactive and the milder options. Its predicted moderate acidity and potentially favorable solubility profile suggest that it could offer a good balance of efficient coupling and high-fidelity synthesis.

To validate this hypothesis, further experimental studies are essential. A direct comparison of 5-(methoxymethyl)-2H-tetrazole with the standard activators under the controlled conditions outlined in this guide would provide the necessary data to ascertain its true potential. Such research will be invaluable for the continued advancement of RNA synthesis, a field that is central to the development of next-generation therapeutics and research tools.

References

-

Welz, R., & Müller, S. (2002). 5-(Benzylmercapto)-1H-tetrazole as activator for 2′-O-TBDMS phosphoramidite building blocks in RNA synthesis. Tetrahedron Letters, 43(5), 795-797. [Link]

-

Glen Research. (n.d.). About Activators: Now and Tomorrow. Glen Report 19.29. [Link]

-

Glen Research. (n.d.). Activators, Columns and Plates. Glen Report 16.23. [Link]

-

Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Application Note. [Link]

-

Kool, E. T. (2011). The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase. Biochemistry, 50(49), 10575–10583. [Link]

-

ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]

-

Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. New Food Magazine. [Link]

-

Taylor & Francis. (n.d.). Steric effect – Knowledge and References. [Link]

-

Azhayev, A. V. (2010). RNA Oligonucleotide Synthesis Via 5'-Silyl-2'-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Horejsi, V., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), e55891. [Link]

-

Pan, C., et al. (2021). Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification. Analytical and Bioanalytical Chemistry, 413(10), 2737–2747. [Link]

-

Apella, A. (2017). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic Acids Research, 25(16), 3372–3379. [Link]

-

ResearchGate. (n.d.). Low RNA yield, what am I doing wrong? (SOLVED). [Link]

-

Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. [Link]

-

ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. The Importance of Steric Effects on the Efficiency and Fidelity of Transcription by T7 RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

A Comparative Guide to 5-(methoxymethyl)-2H-tetrazole Performance in Large-Scale Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly in the realm of oligonucleotide and pharmaceutical development, the choice of reagents is paramount to ensuring efficiency, safety, and cost-effectiveness. 5-(methoxymethyl)-2H-tetrazole has emerged as a notable phosphoramidite activator, critical in the formation of internucleotide linkages during solid-phase oligonucleotide synthesis. This guide provides an in-depth technical comparison of 5-(methoxymethyl)-2H-tetrazole with its primary alternatives, supported by experimental data and field-proven insights to inform your large-scale synthesis strategies.

The Critical Role of Activators in Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical and is dependent on the presence of a weak acid activator.

The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group, and subsequently acts as a nucleophilic catalyst, facilitating the attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this activation and coupling directly impacts the overall yield and purity of the final product.

Performance Profile of 5-(methoxymethyl)-2H-tetrazole

While specific large-scale synthesis data for 5-(methoxymethyl)-2H-tetrazole is not extensively published in peer-reviewed literature, its performance can be inferred from the well-documented behavior of 5-substituted tetrazoles. The methoxymethyl group, being electron-withdrawing, is expected to influence the acidity and solubility of the tetrazole ring, potentially offering a favorable balance for activation compared to unsubstituted 1H-tetrazole.

Anticipated Advantages:

-

Enhanced Solubility: The methoxymethyl group may improve solubility in acetonitrile, the standard solvent for oligonucleotide synthesis, allowing for higher concentration solutions and potentially faster reaction kinetics.

-

Modulated Acidity: The substituent can fine-tune the pKa of the tetrazole, which is a critical parameter. An optimal pKa ensures efficient protonation of the phosphoramidite without being so acidic as to cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group, a significant issue in large-scale synthesis.

Challenges in Large-Scale Synthesis:

A primary concern with all tetrazole-based activators in large-scale synthesis is their inherent acidity. In the confines of a large reaction vessel, prolonged exposure of the phosphoramidite monomer to the acidic activator can lead to a side reaction: the removal of the DMT protecting group from the monomer itself. This results in the formation of a dimer which, upon coupling, leads to the undesirable n+1 impurity in the final oligonucleotide product. This issue is exacerbated at larger scales where reaction times and reagent exposure are often longer.

Key Alternatives and Comparative Performance

The drive for higher purity and yield in large-scale oligonucleotide synthesis has led to the development of several alternatives to traditional tetrazole activators. The most prominent of these is 4,5-Dicyanoimidazole (DCI).

4,5-Dicyanoimidazole (DCI): The Leading Contender

DCI has established itself as a superior alternative to tetrazole-based activators for large-scale applications. Its advantages are rooted in its distinct chemical properties:

-

Lower Acidity: DCI is less acidic than 1H-tetrazole (pKa 5.2 vs. 4.8)[1]. This reduced acidity significantly minimizes the premature detritylation of phosphoramidite monomers, thereby reducing the formation of n+1 impurities.

-

Higher Nucleophilicity: DCI is a more potent nucleophile than tetrazole, which accelerates the rate-determining step of the coupling reaction[1].

-

Superior Solubility: DCI boasts a much higher solubility in acetonitrile (up to 1.2 M) compared to 1H-tetrazole (saturated at ~0.5 M)[1]. This allows for the use of more concentrated activator solutions, driving the coupling reaction to completion more efficiently.

Experimental Evidence:

A compelling study demonstrated the superiority of DCI in a large-scale synthesis (1 µmole) of a 34-mer oligoribonucleotide. With DCI as the activator, the full-length product was obtained in a 54% yield. In contrast, using 1H-tetrazole under the same conditions resulted in no detectable full-length product[2].

Other Tetrazole-Based Activators:

-

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic derivatives of tetrazole, often referred to as "turbo activators." While they can offer faster coupling times, their increased acidity makes them more prone to causing premature detritylation, a significant drawback for large-scale synthesis of standard oligonucleotides. They are, however, frequently employed in RNA synthesis where the steric hindrance of the 2'-hydroxyl protecting group requires a more potent activator.

Data Summary: Activator Performance Comparison

| Activator | pKa | Key Advantages | Key Disadvantages in Large-Scale Synthesis |

| 5-(methoxymethyl)-2H-tetrazole | Not Published | Potentially improved solubility and modulated acidity compared to 1H-tetrazole. | Potential for premature detritylation leading to n+1 impurities. Lack of specific large-scale performance data. |

| 1H-Tetrazole | 4.8[1] | Well-established, effective for small-scale synthesis. | Acidity causes premature detritylation and n+1 impurities at larger scales. Limited solubility in acetonitrile. |

| 4,5-Dicyanoimidazole (DCI) | 5.2[1] | Less acidic, more nucleophilic, and highly soluble. Significantly reduces n+1 impurities and increases yield in large-scale synthesis.[1][2] | Higher initial cost compared to 1H-tetrazole, though often offset by improved yield and purity. |

| 5-Ethylthio-1H-tetrazole (ETT) | Not Published | "Turbo" activator with very fast coupling times. | Highly acidic, leading to a higher risk of premature detritylation.[3] |

| 5-Benzylthio-1H-tetrazole (BTT) | Not Published | "Turbo" activator with very fast coupling times. | Highly acidic, leading to a higher risk of premature detritylation.[3] |

Experimental Protocols

General Protocol for Large-Scale Synthesis of 5-Substituted 1H-Tetrazoles

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with sodium azide, often catalyzed by a Lewis acid like zinc bromide or a solid-supported acid.[3][4] For large-scale synthesis, a continuous-flow microreactor approach offers significant safety and efficiency advantages over batch processing by minimizing the accumulation of hazardous intermediates like hydrazoic acid.[5]

Batch Process Example (for 5-(methoxymethyl)-1H-tetrazole):

-

Reaction Setup: In a well-ventilated fume hood, a suitable reaction vessel is charged with methoxyacetonitrile, sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.

-

Reaction: The mixture is heated to reflux (100-105 °C) with vigorous stirring for 12-48 hours. Reaction progress is monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature and acidified to pH ~1 with 3M HCl in an ice bath. Caution: This step generates toxic and explosive hydrazoic acid and must be performed with extreme care.

-

Isolation: The product, which often precipitates upon acidification, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Note: For the tautomeric 5-(methoxymethyl)-2H-tetrazole, separation from the 1H-tautomer may be necessary depending on the application.

General Protocol for Activator Use in Large-Scale Oligonucleotide Synthesis

-

Activator Solution Preparation: The chosen activator is dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.25 M for DCI, 0.45 M for 1H-tetrazole).

-

Coupling Step: The phosphoramidite monomer solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support-bound oligonucleotide.

-

Reaction Time: The coupling reaction is allowed to proceed for a predetermined time, which is typically shorter for more reactive activators like DCI.

-

Washing: After the coupling is complete, the column is thoroughly washed with acetonitrile to remove unreacted reagents and by-products.

Visualization of Key Processes

Synthesis of 5-Substituted Tetrazoles

Caption: The two-step mechanism of phosphoramidite activation during oligonucleotide synthesis.

Conclusion and Recommendations

For large-scale oligonucleotide synthesis, the selection of an appropriate phosphoramidite activator is a critical process parameter that significantly influences product yield, purity, and overall cost. While 5-(methoxymethyl)-2H-tetrazole may offer some advantages over unsubstituted 1H-tetrazole, the lack of specific performance data necessitates a cautious approach.

Key Takeaways:

-

DCI is the Gold Standard for Large-Scale Synthesis: The available evidence strongly supports the use of 4,5-Dicyanoimidazole (DCI) as the activator of choice for large-scale applications. Its lower acidity, higher nucleophilicity, and superior solubility directly address the key challenges of using tetrazole-based activators at scale, leading to higher yields and purities.

-

Safety in Synthesis: The synthesis of tetrazoles involves hazardous reagents and intermediates. For large-scale production, continuous-flow synthesis is a significantly safer and more efficient alternative to traditional batch methods.

-

Process Optimization is Key: Regardless of the activator chosen, optimization of reaction times, reagent concentrations, and washing steps is crucial for achieving cost-effective and robust large-scale oligonucleotide manufacturing.

For organizations currently using or considering 5-(methoxymethyl)-2H-tetrazole, a direct comparative study against DCI under their specific large-scale conditions is highly recommended to quantify the potential benefits in terms of yield, purity, and cost-of-goods.

References

- Jin, T., et al. (2012). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 8, 1634-1639.

- Glen Research. (n.d.). ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.

- Patel, H., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Source details not fully available].

- Wako Chemicals. (n.d.). Reagents for Nucleic Acid Synthesis.

- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050.

- Ibid.

- Ibid.

- Ibid.

- Ibid.

- Jin, T., et al. (2012). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 8, 1634-1639.

- Glen Research. (1997).

- Ibid.

- Ibid.

- Ibid.

- Ibid.

Sources

- 1. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.